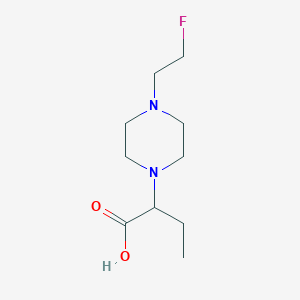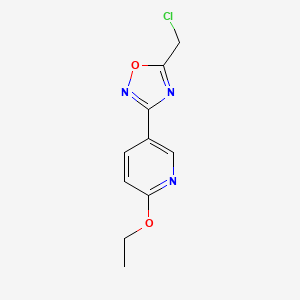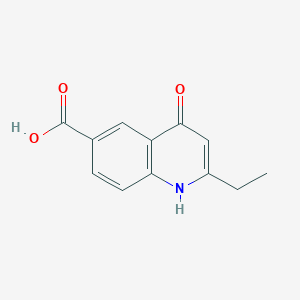
2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid
Vue d'ensemble
Description
2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid (FEPABA) is an organic compound that has been studied extensively in the last few decades. It is a member of the piperazine family and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). FEPABA has been used as a potential therapeutic agent for a variety of neurological disorders, including epilepsy, depression, anxiety, and addiction. FEPABA has also been studied for its potential use in the treatment of cancer, inflammation, and pain.
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are central to the development of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This flexibility highlights the scaffold's utility in drug discovery for various diseases, supporting further investigations into piperazine-based molecular designs for rational drug development (Rathi et al., 2016).
Role in D2-like Receptors
Arylcycloalkylamines, featuring phenyl piperidines and piperazines, exhibit significant potency and selectivity towards D2-like receptors, implicating the arylalkyl substituents in enhancing binding affinity. This suggests a potential application in treating neuropsychiatric disorders, offering a pathway to synthesize agents with improved efficacy (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine and its analogues show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. The review of anti-mycobacterial compounds utilizing piperazine underscores its importance in developing new anti-TB molecules, providing a foundation for future therapeutic strategies (Girase et al., 2020).
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, demonstrates strong binding to the DNA minor groove, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the potential of piperazine derivatives in molecular biology and drug design (Issar & Kakkar, 2013).
Metabolic Pathways of Arylpiperazine Derivatives
The metabolism of arylpiperazine derivatives, including their transformation to 1-aryl-piperazines, plays a critical role in their pharmacological actions. Understanding these pathways is essential for developing new therapeutic agents, particularly for psychiatric conditions (Caccia, 2007).
Propriétés
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOFBBWUBPREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)
![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)

![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)
![6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478679.png)

![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)




![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)